Melengestrel; Melengestrol
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Overview
Description
Melengestrol is a steroidal progestin of the 17α-hydroxyprogesterone group and an antineoplastic drug that was never marketed . It is often confused with its acylated derivative, melengestrol acetate, which is used as a growth promoter in animals . Melengestrol has the chemical formula C23H30O3 and a molar mass of 354.49 g/mol .
Preparation Methods
The synthesis of melengestrol involves several steps starting from diosgenin . The key intermediate is 6-methyl-16-dehydropregnenolone acetate . The synthetic route includes the following steps:
Conversion of diosgenin to 3-toluenesulfonate: This step involves the formation of a homoallylic alcohol derivative.
Solvolysis: This process yields a 3,5-cyclosteroid via the cyclopropyl carbinyl ion.
Oxidation: The product is oxidized using pyridinium chlorochromate (PCC) to form a ketone.
Reaction with methylmagnesium iodide: This step produces two isomeric carbinols, with the α-isomer predominating.
Solvolysis in the presence of acetic acid: This reverses the cyclopropylcarbinyl transformation to yield homoallylic acetate.
Removal of the sapogenin side chain: This final step leads to the desired product.
Chemical Reactions Analysis
Melengestrol undergoes various chemical reactions, including:
Substitution at the 16 position: This enhances progestational activity.
Reaction with diazomethane: This forms a pyrazole, which upon pyrolysis yields a 16-methyl enone.
Selective epoxidation: The conjugated double bond at 16,17α is selectively epoxidized over the 5,6 bond using basic hydrogen peroxide.
Opening of the oxirane ring: This reaction in acid results in the formation of a 16-methylene-17α-hydroxy-20-ketone functionality.
Scientific Research Applications
Melengestrol has several scientific research applications:
Animal Reproduction: It is used in estrus synchronization protocols for cattle and ewes
Growth Promotion: Melengestrol acetate is used as a feed additive to promote growth in cattle.
Endocrine Studies: It is used to study the effects of progestins on the endocrine system.
Mechanism of Action
Melengestrol works by suppressing the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) by the pituitary gland . This suppression alters the menstrual cycle to prevent ovulation . The molecular targets include GnRH, LH, and FSH receptors .
Comparison with Similar Compounds
Melengestrol is similar to other steroidal progestins such as medrogestone and melengestrol acetate . it is unique in its specific molecular structure and its use as an antineoplastic agent . Melengestrol acetate, in particular, is widely used in veterinary medicine for growth promotion and estrus suppression .
Similar Compounds
Medrogestone: Another steroidal progestin used in hormone therapy.
Melengestrol Acetate: Used as a growth promoter in animals.
Properties
Molecular Formula |
C23H30O3 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(10R,13S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17?,18?,20?,21-,22+,23+/m1/s1 |
InChI Key |
OKHAOBQKCCIRLO-NHFQCGOGSA-N |
Isomeric SMILES |
CC1=CC2C(CC[C@]3(C2CC(=C)[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C |
Canonical SMILES |
CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
Origin of Product |
United States |
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